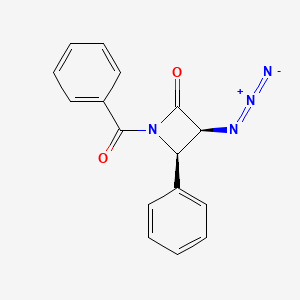![molecular formula C12H10N4 B12566949 2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12566949.png)
2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and chemical biology. This compound features a fused ring system comprising an imidazo[4,5-b]pyridine core with a pyridin-2-ylmethyl substituent. The unique structure of this compound lends itself to various biological activities and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . The reaction conditions are mild and metal-free, making this method environmentally friendly. Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used to promote cyclization and bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of mild and metal-free conditions is advantageous for large-scale production, reducing the need for extensive purification and minimizing environmental impact.
化学反応の分析
Types of Reactions
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as TBHP, leading to the formation of oxidized derivatives.
Cyclization: The compound can participate in cyclization reactions, forming additional ring structures.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidizing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Cyclization: Cyclization reactions often require specific catalysts or reagents to promote ring closure.
Major Products
The major products formed from these reactions include oxidized derivatives, substituted imidazo[4,5-b]pyridines, and additional fused ring systems .
科学的研究の応用
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications:
作用機序
The mechanism of action of 2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to active sites, thereby blocking substrate access . The compound may also interact with cellular pathways, leading to the modulation of biological processes such as cell proliferation and apoptosis .
類似化合物との比較
2-(Pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
N-(Pyridin-2-yl)amides: These compounds share a pyridin-2-yl group but differ in their core structure.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar imidazo[1,2-a]pyridine core but include a bromine substituent.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds feature a pyrimidine core with a pyridin-2-yl substituent and exhibit diverse biological activities.
The uniqueness of this compound lies in its specific fused ring system and the presence of the pyridin-2-ylmethyl group, which contribute to its distinct chemical and biological properties.
特性
分子式 |
C12H10N4 |
|---|---|
分子量 |
210.23 g/mol |
IUPAC名 |
2-(pyridin-2-ylmethyl)-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C12H10N4/c1-2-6-13-9(4-1)8-11-15-10-5-3-7-14-12(10)16-11/h1-7H,8H2,(H,14,15,16) |
InChIキー |
JQJMOHXXDALUFW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CC2=NC3=C(N2)C=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl]ethan-1-ol](/img/structure/B12566875.png)
![1-[2-(Benzyloxy)ethoxy]-3-fluorobenzene](/img/structure/B12566876.png)
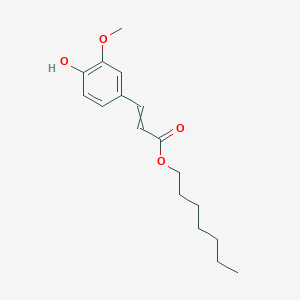
![4-Ethyl-6-[4-(1-methyl-1H-benzoimidazol-2-yl)-1H-pyrazol-3-yl]-benzene-1,3-diol](/img/structure/B12566887.png)
![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)
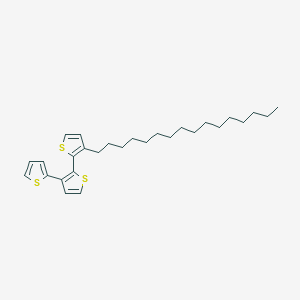
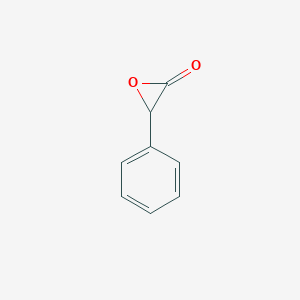
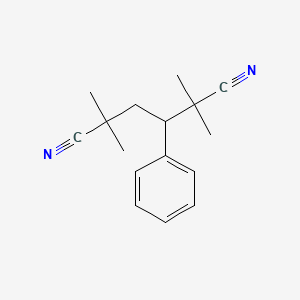
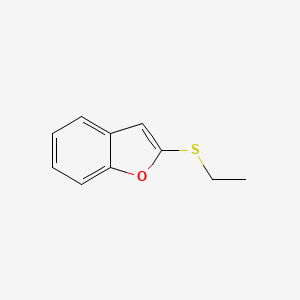
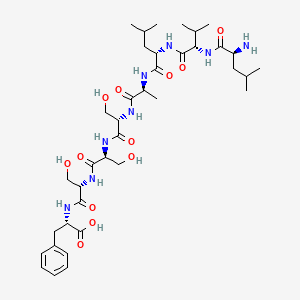
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)
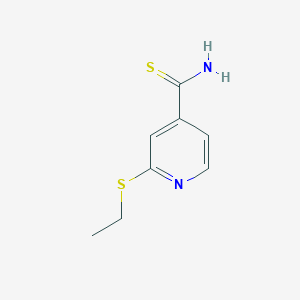
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-methoxy-1-[[2-(trimethylsilyl)ethoxy]methyl]-, ethyl ester](/img/structure/B12566951.png)
